
(3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one is an organic compound with a complex structure, featuring a nitro group, a phenyl ring, and a branched alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Nitro Group: Introduction of the nitro group via nitration of a suitable precursor.
Formation of the Phenyl Ring: Incorporation of the phenyl ring through Friedel-Crafts alkylation or acylation.
Formation of the Branched Alkyl Chain: Construction of the branched alkyl chain through aldol condensation or other carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired products.
Purification Techniques: Implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring or alkyl chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like hydroxide or alkoxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Employed in research to understand reaction pathways and mechanisms.
Biology
Biological Activity: Investigated for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Explored as a potential lead compound in drug discovery and development.
Industry
Materials Science: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one depends on its specific interactions with molecular targets. This may involve:
Binding to Enzymes or Receptors: Interaction with specific enzymes or receptors to exert its effects.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-ol: A similar compound with a hydroxyl group instead of a ketone.
(3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentanoic acid: A similar compound with a carboxylic acid group.
Uniqueness
(3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
873692-37-6 |
|---|---|
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
(3S,4R)-5-nitro-4-phenyl-3-propan-2-ylpentan-2-one |
InChI |
InChI=1S/C14H19NO3/c1-10(2)14(11(3)16)13(9-15(17)18)12-7-5-4-6-8-12/h4-8,10,13-14H,9H2,1-3H3/t13-,14+/m0/s1 |
Clé InChI |
RUFHUDAMEOLQMQ-UONOGXRCSA-N |
SMILES isomérique |
CC(C)[C@@H]([C@@H](C[N+](=O)[O-])C1=CC=CC=C1)C(=O)C |
SMILES canonique |
CC(C)C(C(C[N+](=O)[O-])C1=CC=CC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




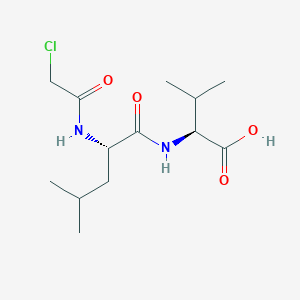
![3,3'-[(2-Chlorophenyl)azanediyl]dipropanenitrile](/img/structure/B14201709.png)
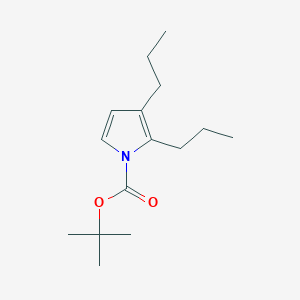
![2-Propynamide, N-[1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]-3-phenyl-](/img/structure/B14201729.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]-](/img/structure/B14201734.png)
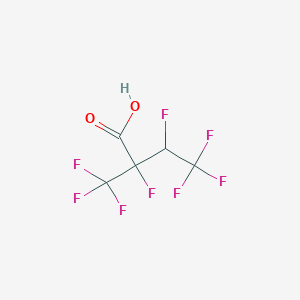
![N-[(6-Phenylpyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14201746.png)
![1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14201751.png)
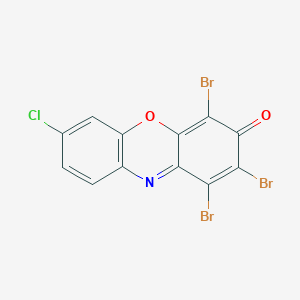
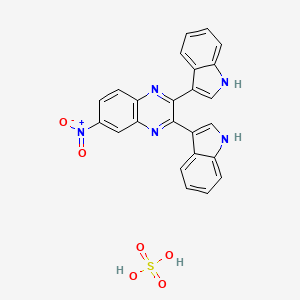
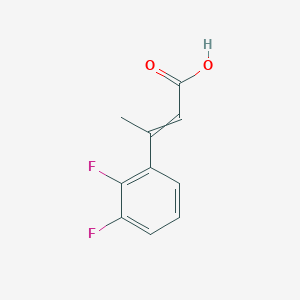
![N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide](/img/structure/B14201784.png)
